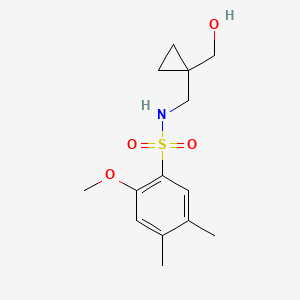

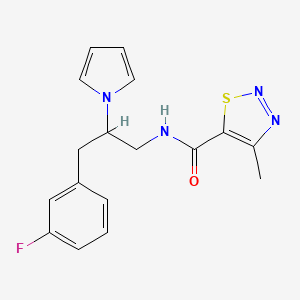

![molecular formula C14H11N3O B2501352 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-40-3](/img/structure/B2501352.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and potential applications in medicinal chemistry. Although the provided papers do not directly study this exact compound, they do investigate similar structures, providing insights into the chemical behavior and synthesis of related compounds.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of 2-amino-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives was developed using a three-component reaction involving 2-aminobenzimidazole, cyanoacetamide, and aromatic aldehydes, catalyzed by triethylamine under solvent-free conditions . Similarly, a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives was reported, which was used as a building block for synthesizing 2-aminoimidazole alkaloids . These methods highlight the versatility of imidazo[1,2-a]pyrimidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of nitrogen atoms and a fused ring system, which can participate in various interactions. For example, the study of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde revealed a three-dimensional hydrogen-bonded framework, demonstrating the ability of these compounds to form complex structures through intermolecular interactions .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo a range of chemical reactions. The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde was shown to react with aryl ketones to yield propenones, which could be further cyclized with urea or thiourea to afford pyrimidinones and pyrimidinthiones, respectively . These reactions illustrate the reactivity of the imidazo[1,2-a]pyrimidine scaffold and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can be influenced by their molecular structure. For instance, the corrosion inhibition effect of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on carbon steel in hydrochloric acid solution was studied, showing that the compound acts as a mixed-type inhibitor and its adsorption follows the Langmuir isotherm model . This suggests that the functional groups and electronic structure of the compound play a significant role in its interaction with metal surfaces.

Aplicaciones Científicas De Investigación

1. Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results: The compounds showed significant activity against MDR-TB and XDR-TB .

2. Cyclooxygenase-2 Inhibitors

- Application Summary: A new series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives having a methylsulfonyl group were synthesized and evaluated as COX-2 (cyclooxygenase-2) inhibitor pharmacophore .

- Methods of Application: Molecular modeling studies were performed using the Autodock program . The in vitro and in vivo COX-2 inhibitory effects were also evaluated .

- Results: Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) showed the highest COX-2 inhibitory effect (IC 50: 0.05 μM), even more than celecoxib as the reference drug (IC 50: 0.06 μM) . In the in vivo study, all synthesized compounds had well dose-dependent anti-nociceptive activity .

3. Anti-Inflammatory Drugs

- Application Summary: Substituted imidazo[1,2-a]pyridines have a broad spectrum of biological activity and can be used as anti-inflammatory drugs .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

4. Cancer Treatment

- Application Summary: Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

5. Cardiovascular Diseases

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cardiovascular diseases .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

6. Alzheimer’s Disease

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

Direcciones Futuras

Future research could focus on exploring the potential applications of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” in various fields such as medicine and materials science. The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

Propiedades

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJTYOVQZVJKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

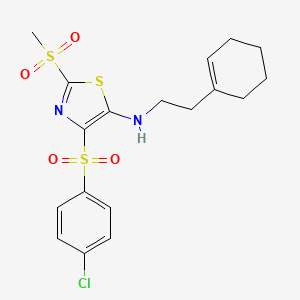

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

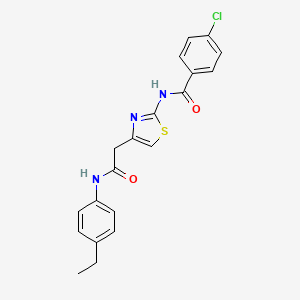

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

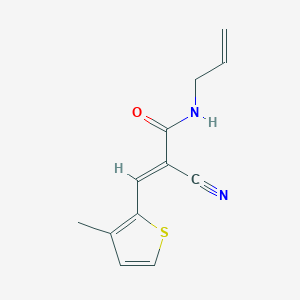

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)